Cas no 2679828-64-7 ((3S)-3-acetamido-4-(4-fluorophenyl)butanoic acid)

(3S)-3-Acetamido-4-(4-fluorophenyl)butanoic acid is a chiral intermediate of interest in pharmaceutical synthesis, particularly for the development of bioactive compounds. The (3S)-stereochemistry ensures high enantiopurity, which is critical for applications requiring precise stereochemical control. The presence of the 4-fluorophenyl moiety enhances metabolic stability and binding affinity in target molecules, while the acetamido and carboxyl functional groups provide versatile sites for further derivatization. This compound is well-suited for peptidomimetic and small-molecule drug discovery, offering a balance of lipophilicity and reactivity. Its structural features make it a valuable building block for the synthesis of enzyme inhibitors, receptor modulators, and other pharmacologically active agents.
(3S)-3-acetamido-4-(4-fluorophenyl)butanoic acid structure
2679828-64-7 structure
商品名:(3S)-3-acetamido-4-(4-fluorophenyl)butanoic acid
CAS番号:2679828-64-7
MF:C12H14FNO3
メガワット:239.24286699295
CID:5652204
PubChem ID:165939395

(3S)-3-acetamido-4-(4-fluorophenyl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 2679828-64-7
    • EN300-28276703
    • (3S)-3-acetamido-4-(4-fluorophenyl)butanoic acid
    • インチ: 1S/C12H14FNO3/c1-8(15)14-11(7-12(16)17)6-9-2-4-10(13)5-3-9/h2-5,11H,6-7H2,1H3,(H,14,15)(H,16,17)/t11-/m0/s1
    • InChIKey: CVDPUFNOBDRZDN-NSHDSACASA-N
    • ほほえんだ: FC1C=CC(=CC=1)C[C@@H](CC(=O)O)NC(C)=O

計算された属性

  • せいみつぶんしりょう: 239.09577147g/mol
  • どういたいしつりょう: 239.09577147g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 275
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 66.4Ų

(3S)-3-acetamido-4-(4-fluorophenyl)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28276703-1.0g
(3S)-3-acetamido-4-(4-fluorophenyl)butanoic acid
2679828-64-7 95.0%
1.0g
$541.0 2025-03-19
Enamine
EN300-28276703-0.1g
(3S)-3-acetamido-4-(4-fluorophenyl)butanoic acid
2679828-64-7 95.0%
0.1g
$476.0 2025-03-19
Enamine
EN300-28276703-5g
(3S)-3-acetamido-4-(4-fluorophenyl)butanoic acid
2679828-64-7
5g
$1572.0 2023-09-09
Enamine
EN300-28276703-10g
(3S)-3-acetamido-4-(4-fluorophenyl)butanoic acid
2679828-64-7
10g
$2331.0 2023-09-09
Enamine
EN300-28276703-2.5g
(3S)-3-acetamido-4-(4-fluorophenyl)butanoic acid
2679828-64-7 95.0%
2.5g
$1063.0 2025-03-19
Enamine
EN300-28276703-5.0g
(3S)-3-acetamido-4-(4-fluorophenyl)butanoic acid
2679828-64-7 95.0%
5.0g
$1572.0 2025-03-19
Enamine
EN300-28276703-0.5g
(3S)-3-acetamido-4-(4-fluorophenyl)butanoic acid
2679828-64-7 95.0%
0.5g
$520.0 2025-03-19
Enamine
EN300-28276703-0.05g
(3S)-3-acetamido-4-(4-fluorophenyl)butanoic acid
2679828-64-7 95.0%
0.05g
$455.0 2025-03-19
Enamine
EN300-28276703-10.0g
(3S)-3-acetamido-4-(4-fluorophenyl)butanoic acid
2679828-64-7 95.0%
10.0g
$2331.0 2025-03-19
Enamine
EN300-28276703-0.25g
(3S)-3-acetamido-4-(4-fluorophenyl)butanoic acid
2679828-64-7 95.0%
0.25g
$498.0 2025-03-19

(3S)-3-acetamido-4-(4-fluorophenyl)butanoic acid 関連文献

(3S)-3-acetamido-4-(4-fluorophenyl)butanoic acidに関する追加情報

Comprehensive Overview of (3S)-3-acetamido-4-(4-fluorophenyl)butanoic acid (CAS No. 2679828-64-7)

(3S)-3-acetamido-4-(4-fluorophenyl)butanoic acid (CAS No. 2679828-64-7) is a chiral organic compound with significant potential in pharmaceutical and biochemical research. This compound features a fluorophenyl group and an acetamido moiety, making it a valuable intermediate in the synthesis of bioactive molecules. Its unique structure has garnered attention in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators. Researchers are increasingly exploring its applications in neurological disorders and metabolic diseases, aligning with current trends in precision medicine.

The compound’s chiral center at the 3-position is critical for its stereoselective interactions, a feature highly sought after in modern medicinal chemistry. With the growing demand for fluorinated compounds in pharmaceuticals—due to their enhanced metabolic stability and bioavailability—(3S)-3-acetamido-4-(4-fluorophenyl)butanoic acid stands out as a promising candidate. Recent studies highlight its role in targeting G-protein-coupled receptors (GPCRs), a hot topic in drug development circles. This aligns with frequent searches like "fluorophenyl compounds in medicine" and "chiral intermediates for drug synthesis," reflecting its relevance in both academic and industrial research.

From a synthetic perspective, the compound’s butanoic acid backbone offers versatility for further functionalization. Its carboxylic acid group enables conjugation with amines or alcohols, facilitating the creation of amides or esters—key steps in peptide mimetics design. Such properties are frequently queried in search engines, with terms like "building blocks for peptidomimetics" or "fluorinated chiral acids." Moreover, its acetamido group provides a handle for hydrogen bonding, enhancing target engagement in biological systems.

In the context of green chemistry, researchers are investigating eco-friendly routes to synthesize (3S)-3-acetamido-4-(4-fluorophenyl)butanoic acid, addressing the rising demand for sustainable pharmaceutical production. Queries like "green synthesis of fluorinated compounds" or "biocatalysis for chiral intermediates" underscore this trend. The compound’s potential in cancer therapeutics is another area of exploration, as fluorinated analogs often exhibit improved pharmacokinetics in oncology pipelines.

Analytical characterization of CAS No. 2679828-64-7 typically involves HPLC, NMR, and mass spectrometry to confirm its enantiomeric purity—a critical parameter for regulatory compliance. This aligns with frequent searches such as "chiral purity analysis methods" or "HPLC for fluorinated pharmaceuticals." The compound’s stability under various pH conditions is also a focus, given the pharmaceutical industry’s emphasis on formulation robustness.

Beyond therapeutics, (3S)-3-acetamido-4-(4-fluorophenyl)butanoic acid has applications in chemical biology as a probe to study enzyme mechanisms. Its fluorine atom serves as an NMR-active label, enabling real-time monitoring of biochemical interactions—a technique gaining traction in structural biology research. This connects to popular queries like "NMR probes for enzyme studies" or "fluorine tags in chemical biology."

In summary, (3S)-3-acetamido-4-(4-fluorophenyl)butanoic acid (CAS No. 2679828-64-7) embodies the convergence of chiral synthesis, fluorine chemistry, and drug discovery. Its multifaceted applications respond to contemporary research demands, from GPCR-targeted drugs to sustainable manufacturing. As the pharmaceutical landscape evolves, this compound is poised to remain a key player in addressing unmet medical needs through innovative chemistry.

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